2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Overview
Description
2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is a complex organic molecule with significant potential in various fields such as medicinal chemistry and materials science. This compound’s intricate structure offers unique chemical properties that make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile generally involves multi-step organic synthesis. Key steps include:
Formation of the Azabicyclo[3.1.0]hex-2-ene Ring: This critical step might involve a cyclization reaction.
Functional Group Modifications: Introduction of the amino, benzyloxy, and dimethoxy groups typically involves specific reagents and catalysts under controlled conditions.
Addition of the Dicarbonitrile: Incorporating nitrile groups usually occurs via nitrile-forming reactions using cyanide sources.
Industrial Production Methods
Scaling up the synthesis to industrial levels requires optimization of the reaction conditions to increase yield and purity. This often involves using:
Continuous Flow Reactors: To maintain consistent conditions and improve reaction efficiency.
Catalysts and Reagents: Specific choices of catalysts and solvents to ensure reaction specificity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction can lead to the formation of amines or other reduced forms.
Substitution: Various substitution reactions can modify the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve halogenating agents or nucleophiles for substitution at specific positions on the aromatic ring.
Major Products
Oxidation Products: Oxidized derivatives with potentially different functional groups.
Reduction Products: Amines or simplified structures from the reduction of nitrile groups.
Substituted Derivatives: Molecules with varied functional groups replacing the benzyloxy or dimethoxy groups.
Scientific Research Applications
Chemistry
The unique structure of 2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile makes it valuable in studying reaction mechanisms and developing new synthetic pathways.
Biology
Its biological activities can be explored for potential therapeutic applications, including enzyme inhibition or receptor binding studies.
Medicine
Preliminary research might indicate potential as a pharmaceutical lead compound, particularly in the development of drugs targeting specific molecular pathways.
Industry
Industrially, the compound can serve as a precursor or intermediate in the synthesis of more complex molecules, materials, or functionalized compounds.
Mechanism of Action
Molecular Targets and Pathways
The compound might interact with specific proteins, enzymes, or receptors in biological systems, affecting their function through binding or inhibition. Its effects could be due to structural mimicry of naturally occurring molecules or unique interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane-1-carbonitrile: Shares the azabicyclohexane core but lacks the benzyloxyphenyl substitution.
6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: Similar structure but with variations in substitution pattern and functional groups.
Uniqueness
What sets 2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile apart is its combination of functional groups and the azabicyclo structure, providing a distinct set of chemical and biological properties.
There you have it! An in-depth look into this fascinating compound. How does that all sound to you?
Properties
IUPAC Name |
2-amino-4,4-dimethoxy-6-(4-phenylmethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-27-22(28-2)21(14-24)18(20(21,13-23)19(25)26-22)16-8-10-17(11-9-16)29-12-15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H2,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHDGKXVWDXDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C(C2(C(=N1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.